Dimethylammonium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethylammonium iodide, also known as this compound, is an organic halide salt with the chemical formula C2H8IN. It is commonly used in the synthesis of perovskite optoelectronic systems, including perovskite solar cells. The compound is known for its ability to enhance the efficiency and stability of perovskite-based devices .

Méthodes De Préparation

Dimethylammonium iodide can be synthesized through the reaction of dimethylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of high-purity reagents and advanced purification techniques to obtain dimethylazanium;iodide in its crystalline form .

Analyse Des Réactions Chimiques

Dimethylammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to substitution reactions.

Complex Formation: This compound can form complexes with metal ions, which can be useful in various catalytic processes.

Common reagents used in these reactions include halides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Dimethylammonium iodide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of perovskite materials, which are essential for the development of high-efficiency solar cells.

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other biologically relevant metal complexes.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic imaging agents.

Industry: This compound is used in the fabrication of perovskite-based optoelectronic devices, including light-emitting diodes and photodetectors

Mécanisme D'action

The mechanism of action of dimethylazanium;iodide in perovskite solar cells involves its incorporation into the perovskite structure, where it helps to stabilize the crystal lattice and improve the material’s electronic properties. The dimethylammonium cation interacts with the perovskite framework, leading to enhanced charge transport and reduced recombination losses .

Comparaison Avec Des Composés Similaires

Dimethylammonium iodide can be compared with other similar compounds, such as:

Methylammonium iodide: Another commonly used perovskite precursor, but with different stability and electronic properties.

Formamidinium iodide: Known for its ability to form more stable perovskite structures with improved thermal stability.

Phenethylammonium iodide: Used to create layered perovskite structures with unique optoelectronic properties

This compound is unique in its ability to enhance the efficiency and stability of perovskite solar cells, making it a valuable compound in the field of optoelectronics.

Activité Biologique

Dimethylammonium iodide (DMAI) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in the fields of pharmacology, materials science, and photochemistry. This article provides a comprehensive overview of the biological activities associated with DMAI, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its quaternary ammonium structure, where two methyl groups are attached to a nitrogen atom, which is then bonded to an iodide ion. Its chemical formula is C2H6NI.

Antimicrobial Properties

Research indicates that DMAI exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Leishmania species, a genus of parasites responsible for leishmaniasis. The minimum inhibitory concentrations (MIC) of DMAI and related compounds showed promising results:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| DMAI | 14-57 | Antileishmanial |

| N-Iodomethyl-DMAI | 14-50 | Antileishmanial |

The results suggest that DMAI derivatives can be optimized for enhanced antileishmanial activity while balancing cytotoxicity levels .

Cytotoxicity Studies

While DMAI shows potential as an antimicrobial agent, it also displays cytotoxic effects. The selectivity index (SI), which measures the safety margin between therapeutic and toxic doses, varies significantly among different derivatives. For instance:

| Compound | EC50 (μg/mL) | LC50 (μg/mL) | SI Ratio |

|---|---|---|---|

| N-Iodomethyl-DMAI | 24.0 | 19.7 | 1.22 |

| DMAI | 30.0 | 25.0 | 1.20 |

These findings indicate that while some derivatives maintain a favorable SI ratio, others may require further modification to reduce toxicity while retaining efficacy .

Applications in Photovoltaics

DMAI has also been investigated for its role in enhancing the performance of perovskite solar cells (PSCs). Its addition during the fabrication of CsPbI3 perovskite films has been shown to manipulate crystallization processes effectively:

- Crystallization Control : DMAI acts as a volatile additive that influences the morphology and grain size of perovskite films.

- Performance Metrics : Films with optimal DMAI concentrations exhibited improved photovoltaic performance due to enhanced crystallinity.

Table: Impact of DMAI on Perovskite Film Morphology

| DMAI Concentration (wt%) | Grain Size (nm) | Morphology Quality |

|---|---|---|

| 0.5 | ~100 | Compact |

| 1.0 | 200-400 | Improved |

| 1.5 | Similar to 1.0 | High quality |

These results highlight the dual role of DMAI as both a biological agent and a functional additive in materials science .

Case Study: Antileishmanial Activity

In a controlled laboratory setting, several quaternary ammonium salts including DMAI were tested against Leishmania amastigotes. The study found that:

- Lead Compound : N-Iodomethyl-DMAI was identified as the most effective compound with an EC50 value of 14 μg/mL against axenic amastigotes.

- Toxicity Correlation : There was a direct correlation between increased antimicrobial activity and cytotoxicity, necessitating careful evaluation for therapeutic applications .

Case Study: Photovoltaic Performance

A comparative study on the use of DMAI in PSCs showed that films treated with varying concentrations of DMAI had distinct crystallization patterns leading to differences in efficiency:

Propriétés

IUPAC Name |

dimethylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXLWMIFDJCGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

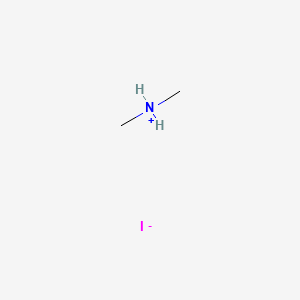

C[NH2+]C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51066-74-1 |

Source

|

| Record name | Methanamine, N-methyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51066-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.